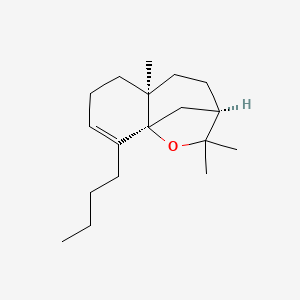

4-Butyl-alpha-agarofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butyl-alpha-agarofuran is a derivative of agarofuran, which is extracted from Aquilaria agallocha Roxb. It is a novel anxiolytic agent that has shown significant activity in several animal models of anxiety, such as the rat and mouse elevated plus-maze test, rat social interaction test, and the safety signal withdrawal test . This compound exhibits anxiolytic effects through the modulation of central monoamine neurotransmitters and the inhibition of neuronal delayed rectifier potassium channels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Butyl-alpha-agarofuran can be synthesized using left-handed dihydro carvone and 1-octene-3-ketone as raw materials . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions to yield buagafuran. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: The industrial production of buagafuran involves large-scale preparation methods to obtain high-purity buagafuran active pharmaceutical ingredient (API) samples . The process includes the clarification of impurity structures and the optimization of reaction conditions to achieve efficient and cost-effective production.

Analyse Des Réactions Chimiques

Metabolic Pathways and Pharmacokinetics

2.1. CYP-Dependent Metabolism

BAF undergoes rapid hepatic metabolism via CYP3A and CYP2E enzymes, with <0.1% of the parent compound excreted in urine . Its half-life is short due to extensive first-pass metabolism .

2.2. Plasma Protein Binding

Equilibrium dialysis studies show BAF has low plasma protein binding (~10-20%), contributing to its poor bioavailability .

Molecular Interactions and Neurotransmitter Modulation

3.1. Receptor Binding

Molecular docking reveals strong interactions with GABRA1, GRIA1, HTR1A, and HTR2A receptors. Binding energies for BAF with these targets range from −9.2 to −11.5 kcal/mol, indicating high-affinity binding .

3.2. Neurotransmitter Effects

| Receptor | Binding Energy (kcal/mol) | Neurotransmitter Impact |

|---|---|---|

| GABRA1 | −11.3 | Enhanced GABAergic activity |

| HTR1A | −9.5 | Increased serotonin release |

Structural Modifications for Improved Pharmacokinetics

4.1. Alkyl Side Chain Substitutions

| Modification | Pharmacokinetic Impact |

|---|---|

| Fluorinated alkyl | Reduced CYP-mediated metabolism |

| Hydroxylated alkyl | Enhanced solubility and bioavailability |

4.2. Hydrogen Bonding and π-Stacking

BAF forms stable complexes with receptors via hydrogen bonds (e.g., GABRA1–Spathulenol at ALA-300) and π-stacking (e.g., GRIA1–Aristoler at PHE-89) .

Applications De Recherche Scientifique

4-Butyl-alpha-agarofuran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, buagafuran is used as a starting material for the synthesis of other compounds and as a reagent in various chemical reactions. In biology, buagafuran is studied for its effects on central nervous system disorders, such as anxiety and depression . In medicine, buagafuran is being investigated for its potential therapeutic applications in treating generalized anxiety disorder and other neurological conditions . In industry, buagafuran is used in the development of new drugs and pharmaceutical formulations.

Mécanisme D'action

4-Butyl-alpha-agarofuran exerts its effects by modulating specific neural circuits through the inhibition of voltage-gated ion channels, particularly those involved in the regulation of neuronal firing patterns . By altering the excitability of neurons, buagafuran can reduce abnormal electrical activity in the brain, which is relevant for conditions like epilepsy and anxiety disorders . Additionally, buagafuran’s effects on synaptic plasticity suggest potential benefits in neurodegenerative diseases like Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

4-Butyl-alpha-agarofuran is unique compared to other similar compounds due to its specific mechanism of action and its broad range of potential therapeutic applications . Similar compounds include other agarofuran derivatives and anxiolytic agents that target central nervous system disorders . buagafuran’s ability to modulate voltage-gated ion channels and its low toxicity profile make it a promising candidate for further research and development .

Propriétés

Formule moléculaire |

C18H30O |

|---|---|

Poids moléculaire |

262.4 g/mol |

Nom IUPAC |

(1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |

InChI |

InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1 |

Clé InChI |

RMGSYWBFOGEHLE-NJAFHUGGSA-N |

SMILES isomérique |

CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

SMILES canonique |

CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C |

Synonymes |

buagafuran |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.